Pge1-EA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

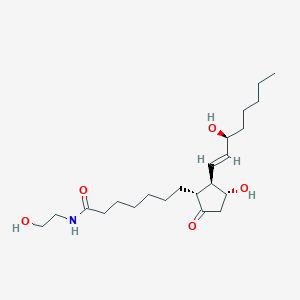

L'éthanolamide de prostaglandine E1 est un analogue synthétique de la prostaglandine E1, une prostaglandine naturelle ayant divers rôles physiologiques.

Applications De Recherche Scientifique

Prostaglandin E1 Ethanolamide has a wide range of applications in scientific research:

Chemistry: It is used to study the synthesis and reactivity of prostaglandin analogs.

Biology: Researchers use it to investigate the biological pathways involving prostaglandins and their analogs.

Medicine: It has potential therapeutic applications, particularly in studying its effects on inflammation and pain.

Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds

Mécanisme D'action

Target of Action

Pge1-EA, also known as Alprostadil, is a chemically-identical synthetic form of prostaglandin E1 . It primarily targets the smooth muscles and blood vessels . In the context of erectile dysfunction, it targets the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . For neonates with congenital heart defects, it targets the ductus arteriosus .

Mode of Action

This compound interacts with its targets to induce vasodilation and smooth muscle relaxation . When administered by intracavernosal injection or as an intraurethral suppository, this compound acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . This results in swelling, elongation, and rigidity of the penis due to rapid arterial blood flow into the corpus cavernosum . In neonates with congenital heart defects, this compound is delivered by slow injection into a vein to open the ductus arteriosus until surgery can be carried out .

Biochemical Pathways

This compound is part of the prostaglandin group and is considered a stable prostaglandin . It is much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . This compound is derived from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid . The membrane phospholipids contain arachidonic acid, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds . It is released after stimuli and is a good substrate for the enzyme cyclooxygenase . From arachidonic acid, endoperoxides are formed and then finally a group of well-known prostaglandins, including thromboxane and prostacyclin .

Pharmacokinetics

The pharmacokinetics of this compound in patients undergoing dialysis are similar to those previously reported for healthy volunteers . Endogenous plasma levels of about 1 ng/L (this compound and PGEo) and 10 ng/L (15-keto-PGE0) and maximal plasma concentrations after a 2-hour infusion of about 11, 13, and 330 ng/L (this compound, PGE0, and 15-keto-PGE0, respectively) have been reported . There is no extraction of unchanged this compound and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis .

Result of Action

The result of this compound’s action is primarily vasodilation and smooth muscle relaxation . In the context of erectile dysfunction, this leads to an erection sufficient for satisfactory sexual intercourse . For neonates with congenital heart defects, it allows the neonate to adequately oxygenate the blood until surgical intervention can correct the defect .

Analyse Biochimique

Biochemical Properties

PGE1-EA, like its parent compound PGE1, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . The membrane phospholipids contain AA, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, PGE1 has been shown to reduce the apoptosis of renal tubular cells in diabetic kidney disease (DKD) rats . It is reasonable to hypothesize that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of PGE1. PGE1 has been shown to suppress the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions such as Bim, Bax, caspase-3 and cleaved caspase-3 .

Temporal Effects in Laboratory Settings

Given the stability of PGE1 , it is plausible that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as PGE1. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . It is involved in the formation of endoperoxides and a group of well-known PGs, including thromboxane, the platelet aggregating and smooth muscle contracting agent, and PGI2, which has the opposite biological effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éthanolamide de prostaglandine E1 est synthétisé par l'analogue éthanolamine-amide de la prostaglandine E1. La synthèse implique la conversion de l'éthanolamide d'acide arachidonique (anandamide) en éthanolamide de prostaglandine E2 via l'enzyme cyclooxygénase-2 (COX-2) . Les conditions de réaction nécessitent généralement un environnement contrôlé avec des températures et des niveaux de pH spécifiques pour assurer la pureté et le rendement du produit souhaité.

Méthodes de production industrielle : La production industrielle de l'éthanolamide de prostaglandine E1 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Ce processus comprend souvent des étapes telles que la purification par chromatographie et la cristallisation pour obtenir un produit de haute pureté adapté à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : L'éthanolamide de prostaglandine E1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.

Réduction : Les réactions de réduction peuvent modifier les groupes carbonyle, affectant potentiellement l'activité biologique du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, modifiant les propriétés du composé.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des solvants, des températures et des catalyseurs spécifiques pour faciliter ces réactions .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction pourrait produire des alcools. Les réactions de substitution peuvent donner une variété de dérivés avec différents groupes fonctionnels .

4. Applications de recherche scientifique

L'éthanolamide de prostaglandine E1 a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé pour étudier la synthèse et la réactivité des analogues de prostaglandines.

Biologie : Les chercheurs l'utilisent pour étudier les voies biologiques impliquant les prostaglandines et leurs analogues.

Médecine : Il a des applications thérapeutiques potentielles, en particulier dans l'étude de ses effets sur l'inflammation et la douleur.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et d'autres composés biologiquement actifs

5. Mécanisme d'action

Le mécanisme d'action de l'éthanolamide de prostaglandine E1 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber l'expression des gènes cibles induits par la protéine GLI2, y compris Gli1 et Ptch1, qui sont impliquées dans la croissance tumorale . Cette inhibition se produit par la modulation des voies de signalisation qui régulent l'expression génique et les réponses cellulaires.

Composés similaires :

Prostaglandine E1 : Le composé parent avec des effets physiologiques similaires mais des propriétés pharmacocinétiques différentes.

Éthanolamide de prostaglandine E2 : Un autre analogue éthanolamide avec des activités biologiques distinctes.

Anandamide : L'éthanolamide d'acide arachidonique, qui sert de précurseur dans la synthèse de l'éthanolamide de prostaglandine E2

Unicité : L'éthanolamide de prostaglandine E1 est unique en raison de son interaction spécifique avec les voies induites par GLI2, ce qui en fait un outil précieux pour l'étude de l'expression génique et de l'inhibition de la croissance tumorale. Ses modifications structurelles confèrent également des propriétés pharmacologiques distinctes par rapport aux autres analogues de prostaglandines .

Comparaison Avec Des Composés Similaires

Prostaglandin E1: The parent compound with similar physiological effects but different pharmacokinetic properties.

Prostaglandin E2 Ethanolamide: Another ethanolamide analog with distinct biological activities.

Anandamide: The ethanolamide of arachidonic acid, which serves as a precursor in the synthesis of Prostaglandin E2 Ethanolamide

Uniqueness: Prostaglandin E1 Ethanolamide is unique due to its specific interaction with GLI2-induced pathways, making it a valuable tool for studying gene expression and tumor growth inhibition. Its structural modifications also provide distinct pharmacological properties compared to other prostaglandin analogs .

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQFDRCTTQBTCE-RCDOCOITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)